molecular formula C15H23NOS B14422626 S-Benzyl ethyl(pentyl)carbamothioate CAS No. 85785-23-5

S-Benzyl ethyl(pentyl)carbamothioate

Cat. No.: B14422626
CAS No.: 85785-23-5
M. Wt: 265.4 g/mol
InChI Key: LRLSRIXNGLXHBB-UHFFFAOYSA-N
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Description

S-Benzyl ethyl(pentyl)carbamothioate is an organic compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a thiocarbonyl group (C=S) attached to a carbamate group (N-C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl ethyl(pentyl)carbamothioate typically involves the reaction of benzyl chloride with ethyl(pentyl)carbamothioate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the thiocarbonyl group of ethyl(pentyl)carbamothioate attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and concentration of reactants.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiocarbonyl group (C=S) is converted to a sulfoxide (C=S=O) or sulfone (C=S=O2) group.

    Reduction: The compound can be reduced to form the corresponding thiol (C-SH) or sulfide (C-S-C).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

S-Benzyl ethyl(pentyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other thiocarbonyl compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-Benzyl ethyl(pentyl)carbamothioate involves its interaction with specific molecular targets. The thiocarbonyl group (C=S) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    S-Benzyl ethylcarbamothioate: Similar structure but lacks the pentyl group.

    S-Benzyl methylcarbamothioate: Similar structure but has a methyl group instead of the ethyl(pentyl) group.

    S-Benzyl propylcarbamothioate: Similar structure but has a propyl group instead of the ethyl(pentyl) group.

Comparison: S-Benzyl ethyl(pentyl)carbamothioate is unique due to the presence of the ethyl(pentyl) group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

85785-23-5

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

S-benzyl N-ethyl-N-pentylcarbamothioate

InChI

InChI=1S/C15H23NOS/c1-3-5-9-12-16(4-2)15(17)18-13-14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12-13H2,1-2H3

InChI Key

LRLSRIXNGLXHBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CC)C(=O)SCC1=CC=CC=C1

Origin of Product

United States

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